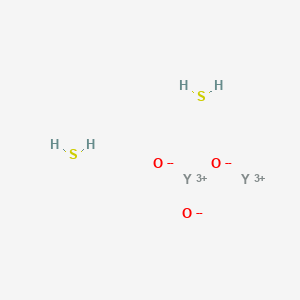
Sulfur yttrium oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfur yttrium oxide is a compound that combines yttrium, oxygen, and sulfur. It is known for its unique properties and applications in various fields, including electronics, optics, and materials science. This compound is often used in the production of phosphors, which are materials that emit light when exposed to radiation.
准备方法
Synthetic Routes and Reaction Conditions
Sulfur yttrium oxide can be synthesized through various methods. One common approach involves the reaction of yttrium oxide with sulfur at high temperatures. The reaction typically takes place in a controlled atmosphere to prevent unwanted side reactions. Another method involves the use of yttrium nitrate and sulfur-containing compounds in a sol-gel process, followed by calcination at elevated temperatures .
Industrial Production Methods
In industrial settings, yttrium oxide sulfide is often produced using high-temperature solid-state reactions. This involves mixing yttrium oxide with sulfur or sulfur-containing compounds and heating the mixture to temperatures above 1000°C. The reaction is carried out in a furnace with a controlled atmosphere to ensure the purity of the final product .
化学反应分析
Types of Reactions
Sulfur yttrium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Reduction of yttrium oxide sulfide can be achieved using reducing agents like hydrogen gas or carbon monoxide.
Substitution: Substitution reactions involve the replacement of sulfur atoms in yttrium oxide sulfide with other elements or groups.
Major Products Formed
The major products formed from these reactions include yttrium oxide, yttrium metal, and various sulfur-containing compounds. The specific products depend on the reaction conditions and the reagents used .
科学研究应用
Sulfur yttrium oxide has a wide range of applications in scientific research. Some of the key areas include:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Industry: this compound is used in the production of phosphors for LED displays and television screens.
作用机制
The mechanism by which yttrium oxide sulfide exerts its effects varies depending on its application. In biological systems, yttrium oxide sulfide nanoparticles can interact with cellular components, leading to changes in cellular functions. For example, they can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells . In industrial applications, the compound’s unique electronic and optical properties are exploited to enhance the performance of materials and devices .
相似化合物的比较
Sulfur yttrium oxide can be compared with other yttrium-based compounds, such as yttrium oxide and yttrium sulfide.
Yttrium oxide (Y2O3): Known for its high thermal stability and use in ceramics and phosphors.
Yttrium sulfide (Y2S3): Used in high-temperature applications and as a precursor for other yttrium compounds.
This compound is unique in its combination of properties from both yttrium oxide and yttrium sulfide, making it valuable in applications that require both thermal stability and specific electronic or optical properties .
属性
CAS 编号 |
11099-13-1 |
|---|---|
分子式 |
H4O3S2Y2 |
分子量 |
293.98 g/mol |
IUPAC 名称 |
oxygen(2-);sulfane;yttrium(3+) |
InChI |
InChI=1S/3O.2H2S.2Y/h;;;2*1H2;;/q3*-2;;;2*+3 |
InChI 键 |
IDBALYOVRPIEAM-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].S.S.[Y+3].[Y+3] |
规范 SMILES |
[O-2].[O-2].[O-2].S.S.[Y+3].[Y+3] |
Key on ui other cas no. |
11099-13-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















